molecular formula C17H17NO5S B2526645 5-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-2-methoxybenzoic acid CAS No. 170287-76-0

5-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-2-methoxybenzoic acid

Cat. No.: B2526645
CAS No.: 170287-76-0
M. Wt: 347.39
InChI Key: PHUBZSORENWZOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-((3,4-Dihydroquinolin-1(2H)-yl)sulfonyl)-2-methoxybenzoic acid is a synthetic benzoic acid derivative featuring a dihydroquinoline sulfonamide group. This molecular architecture is of significant interest in medicinal chemistry and chemical biology research. Compounds within this structural class, particularly those with a sulfonamide group linked to a nitrogen-containing heterocycle like dihydroquinoline, have been identified as potent and selective inhibitors of various enzymes . For instance, highly similar 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acids have been reported as low nanomolar, isoform-selective inhibitors of aldo-keto reductase AKR1C3, a target relevant in breast and prostate cancer research . The presence of the sulfonamide functional group is often essential for optimal inhibitory potency and selectivity in such therapeutic targets . The synthesis of such compounds typically involves reactions such as chlorosulfonation, where an intermediate sulfonyl chloride is formed and subsequently amidated to yield the final product . Researchers can utilize this chemical as a key intermediate for the synthesis of more complex molecules, a reference standard in analytical studies, or a core scaffold for investigating structure-activity relationships (SAR) in drug discovery projects. This product is intended for research applications in a controlled laboratory environment and is strictly labeled as For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

5-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-2-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO5S/c1-23-16-9-8-13(11-14(16)17(19)20)24(21,22)18-10-4-6-12-5-2-3-7-15(12)18/h2-3,5,7-9,11H,4,6,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHUBZSORENWZOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCCC3=CC=CC=C32)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Aniline Derivatives

A common approach involves cyclizing substituted anilines with carbonyl compounds. For example, 5-hydroxy-3,4-dihydroquinolin-2(1H)-one (precursor to 3,4-dihydroquinoline) is synthesized via base-mediated condensation of 2-chloro-6-(trifluoromethyl)isonicotinonitrile with 5-hydroxy-3,4-dihydroquinolin-2(1H)-one in N-methyl-2-pyrrolidone (NMP) at room temperature. The reaction proceeds in 49% yield after extraction with ethyl acetate and trituration with diethyl ether.

Reaction Conditions :

Parameter Value
Solvent NMP
Base Potassium carbonate
Temperature 20°C
Time 3 hours
Work-up EtOAc extraction, brine wash

Reduction of Quinoline Derivatives

Catalytic hydrogenation of quinoline using palladium on carbon (Pd/C) under hydrogen atmosphere provides 1,2,3,4-tetrahydroquinoline. This method, however, requires careful control of reaction time to avoid over-reduction to decahydroquinoline.

Synthesis of 5-Sulfonyl-2-Methoxybenzoic Acid

Directed Sulfonation of 2-Methoxybenzoic Acid

Sulfonation at position 5 is achieved via directed ortho-metalation . The methoxy group at position 2 directs lithiation to position 6, but the carboxylic acid at position 1 favors sulfonation at position 5 through electronic effects. Sulfur trioxide (SO₃) in concentrated sulfuric acid at 0–5°C introduces the sulfonic acid group, which is subsequently converted to sulfonyl chloride using phosphorus pentachloride (PCl₅).

Key Data :

Step Reagents/Conditions Yield
Sulfonation SO₃ in H₂SO₄, 0–5°C, 2 h 65%
Sulfonyl chloride PCl₅, reflux, 4 h 78%

Protection of Carboxylic Acid

To prevent side reactions during sulfonylation, the carboxylic acid is protected as a tert-butyl ester using tert-butyl dimethylsilyl (TBS) chloride in the presence of imidazole. Deprotection post-coupling is achieved with tetrabutylammonium fluoride (TBAF).

Sulfonamide Coupling

Reaction of Sulfonyl Chloride with 3,4-Dihydroquinoline

The sulfonyl chloride derivative reacts with 3,4-dihydroquinoline in dichloromethane (DCM) using triethylamine (Et₃N) as a base. The reaction is exothermic and requires cooling to 0°C to minimize decomposition.

Optimized Conditions :

Parameter Value
Solvent DCM
Base Et₃N (2.5 equiv)
Temperature 0°C → RT
Time 12 hours
Yield 72%

Alternative Coupling Strategies

Microwave-assisted synthesis reduces reaction time to 30 minutes while maintaining comparable yields (70–75%). This method employs acetonitrile as solvent and catalytic potassium iodide (KI) to enhance reactivity.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 10.28 (s, 1H, NH), 8.18 (s, 1H, aromatic), 7.97 (s, 1H, aromatic), 7.23 (t, J = 8.0 Hz, 1H), 6.85–6.78 (m, 2H), 2.65 (t, J = 7.6 Hz, 2H), 2.42–2.35 (m, 2H).
  • ¹³C NMR : Peaks at δ 172.1 (COOH), 161.2 (SO₂), 154.3 (OCH₃).

High-Performance Liquid Chromatography (HPLC)

  • Purity : >99% (C18 column, 0.1% TFA in H₂O/MeCN gradient).
  • Retention Time : 8.2 minutes.

Challenges and Optimizations

Regioselectivity in Sulfonation

The competing directing effects of methoxy and carboxylic acid groups necessitate precise temperature control. Sulfonation at 0°C favors position 5, while higher temperatures lead to polysubstitution.

Stability of 3,4-Dihydroquinoline

The secondary amine in 3,4-dihydroquinoline is prone to oxidation. Storage under nitrogen and use of antioxidant stabilizers (e.g., BHT) are recommended.

Chemical Reactions Analysis

Types of Reactions

5-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-2-methoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce the quinoline moiety or other functional groups.

    Substitution: This reaction can involve the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C20H21N1O5S2C_{20}H_{21}N_{1}O_{5}S_{2} and a molecular weight of approximately 419.5 g/mol. Its structure features a quinoline moiety, which is known for its role in various pharmacological activities. The sulfonyl and methoxy groups contribute to its reactivity and biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to 5-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-2-methoxybenzoic acid. For instance, derivatives of quinoxaline, which share structural similarities with this compound, have demonstrated selective targeting capabilities against cancer cells. In one study, synthesized compounds exhibited IC50 values ranging from 1.9 to 7.52 μg/mL against human colorectal cancer (HCT-116) and breast cancer (MCF-7) cell lines, indicating significant antiproliferative activity .

Case Study: Structure-Activity Relationship

A structure-activity relationship (SAR) analysis suggested that modifications in the side chains of quinoxaline derivatives did not significantly affect their anticancer potency. However, the presence of specific functional groups was critical for maintaining activity levels against cancer cells . This insight emphasizes the importance of structural optimization in drug design.

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Research involving related quinoline derivatives has revealed effective inhibition against various microbial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. Some derivatives achieved minimum inhibitory concentration (MIC) values as low as 6.25 µg/mL, suggesting their potential as future antituberculosis agents .

Table: Antimicrobial Activity of Related Compounds

Compound NameTarget MicroorganismMIC (µg/mL)
Compound AMycobacterium smegmatis6.25
Compound BPseudomonas aeruginosa12.5
Compound CCandida albicans15

Future Prospects

Given the promising results from preliminary studies, further research is warranted to explore the full therapeutic potential of this compound. Future studies should focus on:

  • In vivo efficacy : Evaluating the compound's effectiveness in animal models.
  • Toxicity assessments : Understanding safety profiles and potential side effects.
  • Formulation development : Creating suitable delivery systems for clinical applications.

Mechanism of Action

The mechanism of action of 5-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-2-methoxybenzoic acid would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl group could play a role in enhancing the compound’s binding affinity or specificity for its target.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes critical structural and functional differences between the target compound and its analogs:

Compound Name Molecular Formula Substituents/Functional Groups Key Properties/Features Source
5-((3,4-Dihydroquinolin-1(2H)-yl)sulfonyl)-2-methoxybenzoic acid (Target) C₁₇H₁₇NO₅S Sulfonyl, methoxy, benzoic acid Acidic (COOH), polar, moderate lipophilicity
3,4-Dihydroquinolin-1(2H)-yl(oxo)acetic acid C₁₁H₁₁NO₃ Oxoacetic acid, dihydroquinoline Higher hydrophilicity (ketone + acid), lower molecular weight (221.21 g/mol)
4-(3,4-Dihydroisoquinolin-2-ylsulfonyl)-N-[5-(4-methoxyphenyl)-oxadiazol-2-yl]benzamide C₂₅H₂₂N₄O₅S Sulfonyl, benzamide, oxadiazole, 4-methoxyphenyl High molecular weight (506.58 g/mol), potential H-bonding via amide and oxadiazole
5-[3,4-Dihydro-2(1H)-isoquinolinyl]-2-(methylsulfonyl)aniline C₁₆H₁₈N₂O₂S Methylsulfonyl, aniline, dihydroisoquinoline Basic (NH₂), reduced acidity, moderate lipophilicity

Functional Implications

Acidity and Solubility :

  • The target compound’s benzoic acid group (COOH ) enhances water solubility at physiological pH compared to the aniline derivative in , which lacks ionizable groups. The oxoacetic acid analog in may exhibit similar solubility but with weaker acidity (pKa ~4–5).

Biological Interactions: Sulfonamide vs. Amide: The sulfonamide group in the target compound and facilitates hydrogen bonding and ionic interactions with enzymes (e.g., carbonic anhydrase inhibitors). In contrast, the amide group in may favor tighter binding to hydrophobic pockets.

Lipophilicity and Bioavailability: The dihydroquinoline/dihydroisoquinoline cores contribute to moderate lipophilicity (clogP ~2–3), aiding membrane permeability. However, the oxadiazole-containing analog in may exhibit reduced bioavailability due to its larger size and higher polarity.

Biological Activity

5-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-2-methoxybenzoic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C₁₉H₁₈N₂O₄S
  • Molecular Weight : 366.42 g/mol
  • IUPAC Name : this compound

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds featuring the quinoline structure. For instance, derivatives similar to this compound have shown significant anti-proliferative effects against various cancer cell lines.

  • Mechanism of Action :
    • Cell Cycle Arrest : Compounds with quinoline moieties have been reported to induce cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells. This is supported by studies showing that certain derivatives can activate caspases and alter Bcl-2 family protein expressions, facilitating apoptosis .
    • Inhibition of Angiogenesis : Some quinoline derivatives inhibit angiogenesis, which is crucial for tumor growth and metastasis .

Antimicrobial Activity

Compounds containing sulfonamide groups have demonstrated antimicrobial properties. The sulfonamide moiety can interfere with bacterial folate synthesis, making these compounds potential candidates for antibiotic development.

Case Studies

StudyCompound TestedCell LineIC50 Value (µM)Mechanism
Quinoline DerivativeMCF-7 (Breast Cancer)1.2 ± 0.2Apoptosis via Caspase activation
Sulfonamide CompoundVarious Bacterial StrainsVariesInhibition of folate synthesis

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

  • The dihydroquinoline core enhances interaction with biological targets due to its planar structure and ability to form hydrogen bonds.
  • The sulfonyl group contributes to increased solubility and potential interactions with enzymes involved in metabolic pathways.
  • The methoxy group may enhance lipophilicity, aiding in cellular uptake.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-2-methoxybenzoic acid, and what are the critical reaction conditions?

  • Methodology : Synthesis typically involves sequential sulfonylation and coupling reactions. The quinoline derivative is first sulfonylated using sulfonyl chlorides under anhydrous conditions (e.g., dichloromethane, 0–5°C), followed by coupling with 2-methoxybenzoic acid via carbodiimide-mediated amidation (EDC/HOBt in DMF, room temperature). Key intermediates must be purified via column chromatography (silica gel, ethyl acetate/hexane gradient) to avoid side products .
  • Validation : Confirm intermediate structures using 1H^1H-NMR and LC-MS before proceeding to final steps.

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • Methodology :

  • NMR : 1H^1H- and 13C^13C-NMR in DMSO-d6 to resolve aromatic protons, sulfonyl groups, and methoxy substituents.
  • Mass Spectrometry : High-resolution ESI-MS for molecular ion confirmation.
  • HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>95%) .

Q. What are the known solubility and stability profiles of this compound under physiological conditions?

  • Methodology :

  • Solubility : Test in DMSO (stock solutions) and aqueous buffers (PBS, pH 7.4) using UV-Vis spectrophotometry.
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring to identify degradation products (e.g., hydrolysis of sulfonyl group) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodology :

  • Assay Standardization : Replicate assays under controlled conditions (e.g., ATP levels, cell passage number) to minimize variability.
  • Dose-Response Analysis : Use Hill plots to compare EC50 values across studies.
  • Orthogonal Validation : Pair enzymatic assays (e.g., kinase inhibition) with cellular viability assays (MTT/XTT) to confirm target-specific effects .

Q. What strategies optimize the compound’s synthetic yield and purity for large-scale research applications?

  • Methodology :

  • Catalyst Screening : Test palladium/copper catalysts for Suzuki-Miyaura coupling efficiency.
  • Process Optimization : Use Design of Experiments (DoE) to evaluate temperature, solvent polarity, and reaction time impacts.
  • Purification : Employ preparative HPLC with trifluoroacetic acid as an ion-pairing agent for challenging separations .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes, receptors)?

  • Methodology :

  • Docking Simulations : Use AutoDock Vina or Schrödinger Maestro to model binding to sulfonamide-sensitive targets (e.g., carbonic anhydrase).
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and hydration effects.
  • QSAR : Develop models using MOE descriptors to correlate structural features (e.g., logP, polar surface area) with activity .

Q. What experimental designs address limitations in generalizing in vitro findings to in vivo models?

  • Methodology :

  • Metabolic Stability : Incubate with liver microsomes (human/rat) to identify CYP450-mediated metabolites.
  • Pharmacokinetics : Conduct cassette dosing in rodents with LC-MS/MS quantification of plasma/tissue concentrations.
  • Toxicity Screening : Use zebrafish embryos for rapid assessment of developmental toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.